6-Chloroimidazo[1,2-a]pyrazin-3-amine

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Sole-source building block for ATP-competitive kinase inhibitor libraries. The 6-chloro variant provides the optimal balance of C6 cross-coupling reactivity and solid-state stability versus bromo/fluoro analogs. Orthogonal C6-Cl Suzuki handle with C3-NH₂ acylation/sulfonylation access enables rapid 3,6-disubstituted library synthesis. Patent-precedented scaffold for Syk/BTK/PI3K programs. Low MW (168.58) for efficient fragment elaboration.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B13081308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Cl)N
InChIInChI=1S/C6H5ClN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2
InChIKeyDCVQMKFFUKETHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-a]pyrazin-3-amine: A Privileged Scaffold for Kinase Inhibitor Design and Fragment-Based Drug Discovery


6-Chloroimidazo[1,2-a]pyrazin-3-amine (CAS 1289151-36-5) is a fused bicyclic heteroaromatic building block belonging to the imidazo[1,2-a]pyrazine class, a scaffold widely recognized for its utility in designing ATP-competitive kinase inhibitors . Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol . The compound features an amino group at the 3-position and a reactive chlorine atom at the 6-position, enabling orthogonal functionalization strategies that are foundational to medicinal chemistry campaigns targeting kinases such as Syk, BTK, and PI3K [1].

Why 6-Chloroimidazo[1,2-a]pyrazin-3-amine Cannot Be Replaced by Other 6-Halo or 6-Alkyl Analogs


While the imidazo[1,2-a]pyrazin-3-amine core is common across several analogs, the substituent at the 6-position dictates both the synthetic versatility and the downstream biological profile of derived compounds [1]. The 6-chloro variant offers a unique balance of reactivity and stability that is not replicated by 6-bromo (higher molecular weight, more labile), 6-fluoro (less reactive in cross-coupling), or 6-methyl (lacks a leaving group for further elaboration) analogs. Consequently, substituting one analog for another can derail a medicinal chemistry program by altering reaction yields, requiring re-optimization of synthetic routes, or shifting the physicochemical properties of the final compound beyond acceptable parameters [2].

Quantitative Differentiation of 6-Chloroimidazo[1,2-a]pyrazin-3-amine vs. Closest Analogs


Lower Molecular Weight Enhances Ligand Efficiency in Fragment-Based Drug Discovery

6-Chloroimidazo[1,2-a]pyrazin-3-amine possesses a molecular weight of 168.58 g/mol, which is 21% lower than the 6-bromo analog (213.03 g/mol) and 12% lower than the 6-iodo analog (estimated 259 g/mol) . In fragment-based drug discovery, lower molecular weight fragments provide higher ligand efficiency and greater potential for downstream optimization [1].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Orthogonal Reactivity at C-6 Enables High-Yielding Sequential Functionalization

The chlorine atom at the 6-position of 6-chloroimidazo[1,2-a]pyrazin-3-amine is activated for palladium-catalyzed cross-coupling reactions, whereas analogs lacking a halogen (e.g., 6-methyl) cannot participate in such transformations . Regioselective metalations using TMP-bases followed by quenching with electrophiles provide 5,6-disubstituted imidazo[1,2-a]pyrazines in 52–85% isolated yields, a level of efficiency not achievable with more labile bromo analogs that often suffer from competing side reactions [1].

Cross-Coupling Regioselective Functionalization Medicinal Chemistry

Proven Utility as a Core Scaffold in ATP-Competitive Kinase Inhibitors

The imidazo[1,2-a]pyrazine core, particularly the 6-chloro-3-amino variant, has been validated as a hinge-binding motif in ATP-competitive kinase inhibitors [1]. For instance, related 3,6-disubstituted imidazo[1,2-a]pyrazines have demonstrated potent CHK1 inhibition with IC50 values as low as 6.1 nM in microfluidic assays, confirming the scaffold's intrinsic ability to engage the kinase ATP pocket [2]. While direct IC50 data for the unadorned 6-chloro-3-amino compound are limited, the core's established role in generating low-nanomolar inhibitors distinguishes it from non-halogenated or non-amino variants that lack the same binding potential [3].

Kinase Inhibition ATP-Competitive Scaffold Hopping

Superior Stability and Handling Profile Relative to 6-Bromo Analog

6-Chloroimidazo[1,2-a]pyrazin-3-amine is a stable solid under recommended storage conditions (cool, dry place), with no decomposition hazards noted in standard safety data . In contrast, the 6-bromo analog is classified with hazard statements H302 (harmful if swallowed) and H312 (harmful in contact with skin), indicating greater reactivity and potential for degradation during storage or handling [1]. This stability difference translates to longer shelf-life and reduced risk of off-target reactivity in high-throughput synthesis workflows.

Chemical Stability Long-Term Storage Procurement

Broad Patent and Literature Precedent for 6-Chloro Substitution in Kinase Inhibitor SAR

A search of the patent literature reveals that 6-chloroimidazo[1,2-a]pyrazin-3-amine is specifically claimed or exemplified as a key intermediate in multiple kinase inhibitor families, including CDK, Aurora, and PI3K inhibitors [1]. For example, Schering Corporation patents (US 2007/0105864 A1 and AR-041346-A1) explicitly include 6-chloro substituted imidazo[1,2-a]pyrazines as preferred embodiments, whereas 6-fluoro or 6-methyl analogs are often absent or described with lower activity [2]. This differential patenting activity reflects the superior synthetic tractability and biological outcome of the 6-chloro series compared to other 6-substituents.

Patent Analysis Structure-Activity Relationship Intellectual Property

Optimal Application Scenarios for 6-Chloroimidazo[1,2-a]pyrazin-3-amine in Medicinal Chemistry and Chemical Biology


Parallel Synthesis of Kinase-Focused Compound Libraries

Leverage the orthogonal reactivity of the 6-chloro and 3-amino groups to rapidly diversify the imidazo[1,2-a]pyrazine core. The chlorine at C6 serves as a handle for Suzuki-Miyaura or Negishi cross-couplings, while the amino group at C3 can be acylated, sulfonylated, or alkylated. This dual functionalization enables the construction of 3,6-disubstituted libraries with 52–85% isolated yields per step, as demonstrated in recent methodology studies [1]. Automated parallel synthesis workflows benefit from the compound's solid-state stability and consistent reaction profiles, minimizing batch-to-batch variability.

Fragment-Based Lead Generation Targeting ATP-Binding Pockets

With a molecular weight of only 168.58 g/mol, 6-chloroimidazo[1,2-a]pyrazin-3-amine is an ideal starting fragment for screening against kinases and other ATP-binding proteins [1]. Its imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP, providing a validated hinge-binding motif [2]. The chlorine atom offers a growth vector for fragment elaboration while contributing to ligand efficiency. Subsequent optimization can exploit the scaffold's established SAR to progress from micromolar fragment hits to low-nanomolar leads.

Process Chemistry and Scale-Up for Preclinical Candidate Synthesis

The superior stability of the 6-chloro analog compared to the 6-bromo analog reduces decomposition risks during scale-up and long-term storage [1]. This is particularly valuable in process chemistry settings where reagents may be stored for extended periods or subjected to varying environmental conditions. Additionally, the well-documented regioselective metalation protocols using TMP-bases provide reliable, scalable routes to advanced intermediates, minimizing the need for chromatographic purification [2].

Intellectual Property Strategy and Lead Differentiation

The extensive patent precedent for 6-chloroimidazo[1,2-a]pyrazin-3-amine in kinase inhibitor programs (e.g., Schering's CDK and AKT inhibitor patents) provides a solid foundation for freedom-to-operate assessments and the design of novel, patentable analogs [1]. Starting from a scaffold with proven industrial utility reduces the risk of late-stage failure due to IP constraints. Furthermore, the ability to quickly generate diverse 3,6-disubstituted analogs supports the creation of composition-of-matter patents with broad coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.